molecular formula C13H13NO3 B13671333 Ethyl 8-methoxyisoquinoline-3-carboxylate

Ethyl 8-methoxyisoquinoline-3-carboxylate

Cat. No.: B13671333
M. Wt: 231.25 g/mol
InChI Key: SVJCOBQVFGCZNQ-UHFFFAOYSA-N
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Description

Ethyl 8-methoxyisoquinoline-3-carboxylate is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methoxyisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-methoxy-1-tetralone with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield different isoquinoline derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives.

Scientific Research Applications

Ethyl 8-methoxyisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 8-methoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-methoxycoumarin-3-carboxylate
  • 8-Methoxycoumarin-3-carboxamide
  • 8-Methoxyquinoline-3-carboxylate

Uniqueness

Ethyl 8-methoxyisoquinoline-3-carboxylate is unique due to its specific structural features and the presence of both methoxy and carboxylate groups

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 8-methoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11-7-9-5-4-6-12(16-2)10(9)8-14-11/h4-8H,3H2,1-2H3

InChI Key

SVJCOBQVFGCZNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2OC

Origin of Product

United States

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